molecular formula C7H5BrO4 B3054581 4-Bromo-2,3-dihydroxybenzoic acid CAS No. 61203-52-9

4-Bromo-2,3-dihydroxybenzoic acid

Cat. No. B3054581
CAS RN: 61203-52-9
M. Wt: 233.02 g/mol
InChI Key: DCHSBPLKXWBLIT-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dihydroxybenzoic acid is a chemical compound with the molecular formula C7H5BrO4 and a molecular weight of 233.02 . It is also known by its IUPAC name, 4-bromo-2,3-dihydroxybenzoic acid .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2,3-dihydroxybenzoic acid consists of a benzene ring substituted with a bromo group at the 4th position and hydroxy groups at the 2nd and 3rd positions .


Physical And Chemical Properties Analysis

4-Bromo-2,3-dihydroxybenzoic acid is a powder with a melting point of 274-276 °C .

Scientific Research Applications

Antioxidant Capabilities

Hydroxybenzoic acids, which include 4-Bromo-2,3-dihydroxybenzoic acid, are known for their excellent biochemical and antioxidant capabilities . They can potentially be used in the development of antioxidant-rich functional foods or supplements.

Anti-inflammatory Properties

Hydroxybenzoic acids have been associated with anti-inflammatory properties . This suggests that 4-Bromo-2,3-dihydroxybenzoic acid could potentially be used in the development of anti-inflammatory drugs or treatments.

Antimicrobial Applications

The antimicrobial properties of hydroxybenzoic acids could potentially make 4-Bromo-2,3-dihydroxybenzoic acid useful in the development of antimicrobial agents.

Antiatherogenic Processes

Hydroxybenzoic acids have been linked to antiatherogenic processes , suggesting that 4-Bromo-2,3-dihydroxybenzoic acid could potentially be used in the prevention or treatment of atherosclerosis.

Antidiabetic Applications

The antidiabetic properties of hydroxybenzoic acids suggest that 4-Bromo-2,3-dihydroxybenzoic acid could potentially be used in the management or treatment of diabetes.

Anticancer Processes

Hydroxybenzoic acids have been associated with anticancer processes , suggesting that 4-Bromo-2,3-dihydroxybenzoic acid could potentially be used in cancer prevention or treatment.

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

The primary targets of 4-Bromo-2,3-dihydroxybenzoic acid are Histidine Decarboxylase (HDC) and Aromatic-L-amino acid decarboxylase . HDC is an enzyme that catalyzes the decarboxylation of histidine, a process that is vital for the production of histamine. Aromatic-L-amino acid decarboxylase is an enzyme that catalyzes the decarboxylation of aromatic L-amino acids, playing a crucial role in the biosynthesis of neurotransmitters .

Mode of Action

4-Bromo-2,3-dihydroxybenzoic acid acts as an inhibitor of both HDC and Aromatic-L-amino acid decarboxylase . It binds to these enzymes and prevents them from catalyzing their respective reactions. This inhibition can lead to a decrease in the production of histamine and certain neurotransmitters .

Biochemical Pathways

The inhibition of HDC and Aromatic-L-amino acid decarboxylase by 4-Bromo-2,3-dihydroxybenzoic acid affects the histamine synthesis pathway and the neurotransmitter synthesis pathway , respectively . The downstream effects of this inhibition can include a decrease in histamine-mediated immune responses and alterations in neurotransmission .

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME) properties would play a significant role in its bioavailability. These properties can be influenced by factors such as the compound’s chemical structure, its interactions with biological membranes, and its susceptibility to metabolic enzymes .

Result of Action

The molecular and cellular effects of 4-Bromo-2,3-dihydroxybenzoic acid’s action are primarily related to its inhibitory effects on HDC and Aromatic-L-amino acid decarboxylase . By inhibiting these enzymes, the compound can potentially modulate histamine-mediated immune responses and neurotransmission .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2,3-dihydroxybenzoic acid. For instance, factors such as pH and temperature can affect the compound’s stability and its interactions with its target enzymes . Additionally, the presence of other compounds in the environment can potentially influence the compound’s efficacy through competitive or non-competitive interactions .

properties

IUPAC Name

4-bromo-2,3-dihydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO4/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,9-10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHSBPLKXWBLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648205
Record name 4-Bromo-2,3-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,3-dihydroxybenzoic acid

CAS RN

61203-52-9
Record name 4-Bromo-2,3-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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